REACTION_CXSMILES
|
[O-:1][Si:2]([O-:4])=[O:3].[K+:5].[K+].O.[S:8]([O-:12])([OH:11])(=[O:10])=[O:9].[K+].O=O>>[Si:2]([OH:9])([OH:4])([OH:1])[OH:3].[S:8]([O-:12])([O-:11])(=[O:10])=[O:9].[K+:5].[K+:5] |f:0.1.2,4.5,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Type
|
CUSTOM
|
Details
|
The mixture is agitated at ambient pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are mixed
|
Type
|
CUSTOM
|
Details
|
the chemical reaction
|
Type
|
TEMPERATURE
|
Details
|
considerable heat
|
Type
|
CUSTOM
|
Details
|
is produced
|
Type
|
CUSTOM
|
Details
|
the chemical reaction
|
Type
|
WAIT
|
Details
|
is complete in 1 to 2 hours
|
Duration
|
1.5 (± 0.5) h
|
Reaction Time |
2 (± 1) min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](O)(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |